Cas no 92042-94-9 (2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile)

2-(4-Methylpiperazin-1-yl)-2-phenylacetonitrile is a synthetic organic compound featuring a phenylacetonitrile core substituted with a 4-methylpiperazine moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the methylpiperazine group enhances solubility and reactivity, facilitating further functionalization. Its stable nitrile group allows for selective transformations, making it valuable in heterocyclic chemistry. The compound’s well-defined molecular architecture ensures consistent performance in complex synthetic pathways. Suitable for research and industrial use, it offers a balance of reactivity and stability, supporting the development of novel compounds in medicinal and materials chemistry.
2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile structure
92042-94-9 structure
商品名:2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile
CAS番号:92042-94-9
MF:C13H17N3
メガワット:215.294182538986
MDL:MFCD10005083
CID:2618920

2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-METHYLPIPERAZIN-1-YL)-2-PHENYLACETONITRILE
    • MB08488
    • alpha-Phenyl-4-methyl-1-piperazinylacetonitrile
    • 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile
    • MDL: MFCD10005083
    • インチ: 1S/C13H17N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
    • InChIKey: XQKUDTNQMGTCMZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C#N)C2C=CC=CC=2)CCN(C)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • トポロジー分子極性表面積: 30.3

2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M678853-10mg
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9
10mg
$ 50.00 2022-06-03
OTAVAchemicals
1085834-100MG
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9 95%
100MG
$74 2023-07-06
A2B Chem LLC
AO83226-1g
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9 95%
1g
$455.00 2024-07-18
TRC
M678853-100mg
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9
100mg
$ 185.00 2022-06-03
TRC
M678853-50mg
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9
50mg
$ 115.00 2022-06-03
OTAVAchemicals
1085834-1000MG
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9 95%
1g
$229 2023-07-06
A2B Chem LLC
AO83226-250mg
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9 95%
250mg
$316.00 2024-07-18
A2B Chem LLC
AO83226-100mg
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9 95%
100mg
$283.00 2024-07-18
OTAVAchemicals
1085834-250MG
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile
92042-94-9 95%
250MG
$104 2023-07-06

2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile 関連文献

2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrileに関する追加情報

Introduction to 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile (CAS No. 92042-94-9)

2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 92042-94-9, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a 4-methylpiperazine moiety linked to a phenylacetonitrile backbone, has garnered attention due to its structural versatility and potential applications in drug discovery. The presence of the piperazine ring enhances its pharmacological relevance, making it a valuable scaffold for developing novel therapeutic agents.

The 4-methylpiperazine substituent is particularly noteworthy for its role in modulating biological activity. Piperazine derivatives are well-documented for their involvement in various pharmacological pathways, including central nervous system (CNS) modulation, antipsychotic effects, and anti-inflammatory properties. The introduction of a methyl group at the 4-position introduces additional conformational flexibility, which can influence both the metabolic stability and binding affinity of the compound. This structural feature makes 2-(4-methylpiperazin-1-YL)-2-phenylacetonitrile a promising candidate for further exploration in medicinal chemistry.

The phenylacetonitrile moiety contributes to the compound's overall electronic properties, influencing its interaction with biological targets. Nitrile groups are known for their ability to engage in hydrogen bonding and π-stacking interactions, which can be critical for achieving high binding affinity in drug design. In recent years, there has been growing interest in leveraging such functional groups to develop molecules with enhanced pharmacological efficacy. The combination of the 4-methylpiperazine and phenylacetonitrile units in this compound suggests a rich chemical space for structural optimization.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising drug candidates. The structural features of 2-(4-methylpiperazin-1-YL)-2-phenylacetonitrile make it an attractive target for such studies. By integrating molecular docking simulations with machine learning algorithms, researchers can predict potential binding interactions with biological targets of interest. This approach has been successfully applied to accelerate the discovery of novel therapeutics, reducing the time and cost associated with traditional high-throughput screening methods.

In the context of CNS drug development, the piperazine scaffold is particularly relevant due to its ability to modulate neurotransmitter systems. For instance, derivatives of piperazine have been explored as potential treatments for neurological disorders such as schizophrenia and depression. The methylated derivative (4-methylpiperazine) may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its unmethylated counterpart, offering new opportunities for therapeutic intervention. Current research is focused on understanding how structural modifications influence bioavailability and target engagement.

The phenylacetonitrile component also plays a crucial role in determining the compound's reactivity and stability. Nitrile groups are known to undergo various chemical transformations, including hydrolysis and reduction, which can be exploited in synthetic chemistry for constructing more complex molecules. In drug development, such reactivity can be harnessed to introduce additional functional groups or modify existing ones, thereby tailoring the pharmacological properties of the compound. This flexibility makes 2-(4-methylpiperazin-1-YL)-2-phenylacetonitrile a versatile building block for medicinal chemists.

One of the most exciting areas of research involving this compound is its potential as a precursor for biologically active molecules. By incorporating it into larger scaffolds or undergoing further functionalization, researchers can generate novel analogs with tailored properties. For example, introducing additional substituents at strategic positions could enhance binding affinity or selectivity towards specific biological targets. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide insights into how changes in molecular structure influence pharmacological activity.

The synthesis of 2-(4-methylpiperazin-1-YL)-2-phenylacetonitrile itself presents an interesting challenge due to the complexity of its framework. Traditional synthetic routes may involve multi-step processes requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have made it possible to streamline these processes and improve scalability. These innovations are essential for facilitating further exploration of this compound's potential applications.

In conclusion, 2-(4-methylpiperazin-1-YL)-2-phenylacetonitrile (CAS No. 92042-94-9) represents a fascinating molecule with significant pharmaceutical promise. Its unique combination of structural features—namely the 4-methylpiperazine and phenylacetonitrile moieties—makes it a valuable scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an important role in the development of next-generation therapeutics.

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